6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Overview
Description
The compound 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic molecule that has been the subject of research due to its potential as a core structure for the development of new chemical entities. The interest in such compounds is often due to their diverse biological activities and their use as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of derivatives related to 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has been achieved. Specifically, derivatives of the unknown 2-amino-6H-1,3-oxazin-6-one have been synthesized for the first time through a two-step process starting from N-cyanocarbonimidates and cyanoacetates, yielding excellent results. The structures of these derivatives were determined using NMR spectroscopy and further confirmed by X-ray structure analysis of one derivative .
Molecular Structure Analysis
The molecular structure of the synthesized derivatives was confirmed by NMR spectroscopy, which is a powerful tool for determining the structure of organic compounds. Additionally, X-ray structure analysis provided a definitive confirmation of the molecular structure of one of the derivatives, ensuring the accuracy of the synthetic process and the identity of the synthesized compounds .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one, related compounds have been studied. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and an excess of formaldehyde leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. This reaction demonstrates the reactivity of similar heterocyclic amines and their potential to undergo transformations to yield complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not directly detailed in the provided data. However, the successful synthesis and structural confirmation suggest that these compounds are stable under the conditions used for their preparation and analysis. The use of NMR and X-ray crystallography indicates that the compounds can be characterized and studied in detail, which is essential for understanding their properties and potential applications .
Scientific Research Applications
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Electrochemical DNA Sensing and Nonlinear Optical Properties
- Field : Chemistry, specifically spectroscopy and electrochemistry .
- Application : The pyrido[2,3-b]pyrazine derivatives are used in electrochemical DNA sensing and have nonlinear optical properties .
- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results : The study provided insights into the spectroscopic and electronic properties of the synthesized compounds .
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Full-Color Fluorescent Materials for OLEDs
- Field : Materials Chemistry .
- Application : Pyrido[2,3-b]pyrazine-based materials are used in the production of high-performance OLEDs .
- Method : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized. The band gap was systematically fine-tuned, resulting in a wide range of emissions spanning the entire visible region from blue to red .
- Results : The resulting OLEDs exhibited high EQEs of up to 20.0% and 15.4% .
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Anti-Cancer Agents
- Field : Medicinal Chemistry .
- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some anti-tumor drugs .
- Method : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
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Synthesis of Pyrido[2,3-d]pyrimidines
- Field : Organic Chemistry .
- Application : The Mannich reaction of 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines gives rise to a mixture of 7-aryl-6-(N,N-dimethylaminomethyl)pyrido[2,3-d]pyrimidines .
- Method : The compounds were easily accessible by condensation of 6-amino-1,3-dimethyluracil with Mannich bases .
- Results : The reaction resulted in a mixture of products, the ratio of which depends on the reaction conditions and the amine used .
-
Electrochemical DNA Sensing and Nonlinear Optical Properties
- Field : Chemistry .
- Application : Novel pyrido[2,3-b]pyrazin based heterocyclic compounds were synthesized for electrochemical DNA sensing and have nonlinear optical properties .
- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results : The study provided insights into the spectroscopic and electronic properties of the synthesized compounds .
-
Design and Synthesis of Biological Activities
- Field : Medicinal Chemistry .
- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for biological activities .
- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques .
- Results : The study provided insights into the design and synthesis of biological activities of the synthesized compounds .
Safety And Hazards
properties
IUPAC Name |
6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMUKYDWGTOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622140 | |
Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | |
CAS RN |
337463-65-7 | |
Record name | 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337463-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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